ベルーベセスタット
説明
MK-8931は、ベリブセスタットとしても知られており、新規な経口ベータアミロイド前駆体タンパク質サイト切断酵素阻害剤です。これは、アルツハイマー病の治療のためにメルク社によって開発されました。 この化合物は、このメカニズムを持つ最初の化合物であり、後期臨床研究に進んでいます .
科学的研究の応用
MK-8931 has been extensively studied for its potential in treating Alzheimer’s disease. It has shown promise in reducing the levels of beta-amyloid peptides in the brain, which are believed to be a key factor in the development of Alzheimer’s disease . The compound has been evaluated in multiple clinical trials, including Phase II and Phase III studies, to assess its safety and efficacy in patients with mild-to-moderate Alzheimer’s disease . Additionally, MK-8931 has been used in research to understand the role of beta-secretase in neurodegenerative diseases and to develop diagnostic tools for early detection of Alzheimer’s disease .
生化学分析
Biochemical Properties
Verubecestat plays a significant role in biochemical reactions, particularly in the context of Alzheimer’s disease. It interacts with the β-site amyloid precursor protein–cleaving enzyme 1 (BACE-1), inhibiting its function . This interaction blocks the production of amyloid-beta (Aβ), a peptide implicated in the pathogenesis of Alzheimer’s disease .
Cellular Effects
Verubecestat influences cell function by reducing the levels of Aβ in the cerebrospinal fluid of humans . This reduction can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in neurons. The decrease in Aβ levels may potentially slow the progression of Alzheimer’s disease .
Molecular Mechanism
The molecular mechanism of Verubecestat involves its binding to BACE-1, an enzyme responsible for the cleavage of amyloid precursor protein (APP). By inhibiting BACE-1, Verubecestat prevents the formation of Aβ, thereby potentially mitigating the neurodegenerative effects associated with its accumulation .
Metabolic Pathways
Verubecestat is involved in the metabolic pathway related to the processing of APP. It interacts with BACE-1, an enzyme crucial in this pathway
準備方法
MK-8931は、チアジアジナン環の形成を含む一連の化学反応によって合成されます。 合成経路には、3-アミノ-2,5-ジメチル-1,1-ジオキシド-5,6-ジヒドロ-2H-1,2,4-チアジアジン-5-イルと4-フルオロフェニルおよび5-フルオロピコリンアミドとの反応が含まれます . この化合物は通常、固体形で調製され、ジメチルスルホキシドに75ミリモル濃度に可溶です .
化学反応の分析
MK-8931は、主にベータアミロイド前駆体タンパク質との相互作用を含む、さまざまな化学反応を起こします。 これは、それぞれ2.2ナノモルと0.38ナノモルの阻害定数で、ベータセクレターゼ1およびベータセクレターゼ2の強力な阻害剤です . この化合物は、ヒトシトクロムP450アイソフォームを有意に阻害せず、薬物相互作用の可能性が低いことを示しています .
科学研究の応用
MK-8931は、アルツハイマー病の治療における可能性について、広く研究されてきました。 これは、脳内のベータアミロイドペプチドのレベルを減らすことに有望な結果を示しており、これはアルツハイマー病の発症の主要な要因であると考えられています . この化合物は、軽度から中等度のアルツハイマー病の患者における安全性と有効性を評価するために、第II相および第III相試験を含む複数の臨床試験で評価されてきました . さらに、MK-8931は、神経変性疾患におけるベータセクレターゼの役割を理解し、アルツハイマー病の早期発見のための診断ツールを開発するために、研究で使用されてきました .
作用機序
MK-8931は、ベータアミロイドペプチドの産生に関与する酵素であるベータセクレターゼの活性を阻害することにより、その効果を発揮します。 この酵素を阻害することにより、MK-8931は、アルツハイマー病の進行に関連する脳内のベータアミロイドプラークの形成を減少させます . この化合物は、アミロイド前駆体タンパク質のベータ部位を特異的に標的とし、その切断とそれに続く神経毒性ベータアミロイドペプチドの形成を防ぎます .
類似の化合物との比較
MK-8931は、ベータセクレターゼ1およびベータセクレターゼ2に対する高い親和性と選択性を持つため、ベータセクレターゼ阻害剤の中でユニークです。 その他の類似の化合物には、ラナベセスタット、エレンベセスタット、アタベセスタットなどがあり、これらはベータセクレターゼを標的とするものの、化学構造と薬物動態特性が異なります . MK-8931は、臨床試験で優れた血脳関門透過性と良好な安全性プロファイルを達成しています .
類似化合物との比較
MK-8931 is unique among beta-secretase inhibitors due to its high affinity and selectivity for beta-secretase 1 and beta-secretase 2. Other similar compounds include lanabecestat, elenbecestat, and atabecestat, which also target beta-secretase but differ in their chemical structures and pharmacokinetic properties . MK-8931 has demonstrated superior blood-brain barrier permeability and a favorable safety profile in clinical trials .
特性
IUPAC Name |
N-[3-[(5R)-3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N5O3S/c1-17(9-28(26,27)24(2)16(20)23-17)12-7-11(4-5-13(12)19)22-15(25)14-6-3-10(18)8-21-14/h3-8H,9H2,1-2H3,(H2,20,23)(H,22,25)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYKUSGACIYRML-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301020622 | |
Record name | Verubecestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301020622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The amyloid hypothesis asserts that the formation of amyloid peptides that lead to amyloid plaque deposits in the brain is a primary contributor to the underlying cause of Alzheimer's disease. BACE is believed to be a key enzyme in the production of amyloid β peptide. Evidence suggests that inhibiting BACE decreases the production of amyloid β peptide and may therefore reduce amyloid plaque formation and modify disease progression. | |
Record name | Verubecestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12285 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1286770-55-5 | |
Record name | N-[3-[(5R)-3-Amino-5,6-dihydro-2,5-dimethyl-1,1-dioxido-2H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoro-2-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286770-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Verubecestat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1286770555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Verubecestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12285 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Verubecestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301020622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-[(5R)-3-amino-5,6-dihydro-2,5-dimethyl-1,1-dioxido-2H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoro-2-pyridine carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VERUBECESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1I0P6WT7T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。